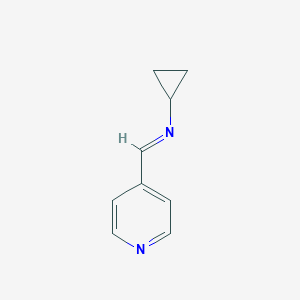
N-cyclopropyl-1-(4-pyridyl)methanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-1-(4-pyridyl)methanimine, also known as this compound, is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Structure
- Molecular Formula : C9H12N2
- Molecular Weight : 148.21 g/mol
- CAS Number : 1270506-12-1
The compound features a cyclopropyl group attached to a pyridine ring, which contributes to its reactivity and biological interactions. The structural arrangement enhances its stability and allows for various chemical transformations.
Medicinal Chemistry
N-cyclopropyl-1-(4-pyridyl)methanimine is being investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders and metabolic diseases.
- Neurotransmitter Modulation : Research indicates that this compound may interact with neurotransmitter systems, particularly serotonin receptors, suggesting potential applications in treating anxiety and depression .
- Antifungal Activity : Preliminary studies have shown that derivatives of this compound exhibit significant antifungal properties against various strains, indicating its potential use in pharmacology for treating fungal infections .
- GPR119 Receptor Agonism : The compound has been identified as a modulator of the GPR119 receptor, which is relevant for managing type 2 diabetes and other metabolic disorders. This mechanism could lead to improved glucose regulation and reduced insulin resistance .
Organic Synthesis
In organic synthesis, this compound serves as a valuable building block for constructing complex molecular architectures.
- Key Intermediate : The compound acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows it to participate in critical reactions such as cross-coupling, nucleophilic substitution, and cyclization processes .
- Diverse Applications : Its application extends to the development of innovative molecules with therapeutic or industrial significance, making it an essential asset in modern synthetic chemistry endeavors .
Table 2: Chemical Reactions Involving this compound
| Reaction Type | Description | Applications |
|---|---|---|
| Cross-Coupling | Formation of carbon-carbon bonds between two fragments | Pharmaceutical synthesis |
| Nucleophilic Substitution | Replacement of a leaving group with a nucleophile | Agrochemical production |
| Cyclization | Formation of cyclic compounds from linear precursors | Material science |
CNS Interaction Studies
In vitro assays have demonstrated that this compound can interact with neurotransmitter receptors involved in the central nervous system (CNS). For instance, studies have shown potential binding affinity for serotonin receptors, indicating possible applications in treating mood disorders .
Pharmacokinetics
Research on the pharmacokinetic properties revealed that the compound exhibits favorable absorption characteristics. This suggests that it could achieve therapeutic levels in vivo with appropriate dosing strategies, which is crucial for its development as a drug candidate .
属性
CAS 编号 |
165806-97-3 |
|---|---|
分子式 |
C9H10N2 |
分子量 |
146.19 g/mol |
IUPAC 名称 |
N-cyclopropyl-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C9H10N2/c1-2-9(1)11-7-8-3-5-10-6-4-8/h3-7,9H,1-2H2 |
InChI 键 |
MHLAAIVWWDGOKN-UHFFFAOYSA-N |
SMILES |
C1CC1N=CC2=CC=NC=C2 |
规范 SMILES |
C1CC1N=CC2=CC=NC=C2 |
同义词 |
Cyclopropanamine, N-(4-pyridinylmethylene)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















